molecular formula C11H12N2 B3353216 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline CAS No. 53400-66-1

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B3353216
CAS No.: 53400-66-1
M. Wt: 172.23 g/mol
InChI Key: NDMPTWYIVGDYNM-UHFFFAOYSA-N
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Description

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure with a cyano group at the 8th position and a methyl group at the 3rd position. Tetrahydroquinolines are known for their significant biological activities and are widely used in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium catalysts are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amino-tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Scientific Research Applications

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline exerts its effects is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and exhibiting anticancer activity .

Comparison with Similar Compounds

    8-Cyano-5,6,7,8-tetrahydroquinoline: Lacks the methyl group at the 3rd position.

    3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the cyano group at the 8th position.

    5,6,7,8-Tetrahydroquinoline: The parent compound without any substituents.

Uniqueness: 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Biological Activity

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline (CMTQ) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CMTQ, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

CMTQ is characterized by its unique tetrahydroquinoline structure with a cyano group at the 8-position. This structural feature contributes to its reactivity and biological interactions. The molecular formula is C10H10N2, and it exhibits significant lipophilicity, which is crucial for its bioavailability.

Anticancer Properties

CMTQ has been investigated for its anticancer potential across various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that CMTQ exhibits cytotoxic effects against several human cancer cell lines including HeLa (cervical), MCF-7 (breast), and PC3 (prostate). The compound demonstrated IC50 values ranging from 8.3 μM to 34.34 μM depending on the cell line tested .
  • Mechanism of Action : Research indicates that CMTQ may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of well-known chemotherapeutic agents .

Anti-inflammatory Activity

CMTQ has also been studied for its anti-inflammatory properties:

  • NF-κB Inhibition : CMTQ has been identified as an inhibitor of LPS-induced NF-κB transcriptional activity. This inhibition can reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial properties have been explored as well:

  • Broad-spectrum Antimicrobial Effects : Preliminary studies suggest that CMTQ exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of tetrahydroquinoline found that CMTQ showed promising results in inhibiting cancer cell growth. The compound was tested against multiple human cancer cell lines with varying degrees of success, particularly excelling in inhibiting PC3 cells with an IC50 value of approximately 13.15 μM .

Study 2: Inflammation Model

In an inflammation model using LPS-stimulated macrophages, CMTQ significantly reduced the production of TNF-α and IL-6 cytokines. This study highlights its potential therapeutic role in managing inflammatory responses .

Data Summary Table

Biological Activity Cell Line/Model IC50 Value (μM) Mechanism
AnticancerHeLa8.3Tubulin polymerization inhibition
AnticancerPC313.15Cell cycle arrest
Anti-inflammatoryMacrophagesN/ANF-κB inhibition
AntimicrobialVarious bacteriaN/ABroad-spectrum activity

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)13-7-8/h5,7,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMPTWYIVGDYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(CCC2)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483816
Record name 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53400-66-1
Record name 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (3.6 g.) in pyridine (54 ml.) was treated with P2S5 (7.56 g.) and the mixture heated at reflux with stirring for 3 hours. The solvent was removed under reduced pressure and the residue cooled in ice-water then made basic with 10% NaOH. The basic solution was extracted with chloroform (3 times) and the combined extracts extracted with 2NHCl (twice). The combined acid extracts were basified with solid sodium carbonate and extracted into chloroform (3 times). The combined chloroform extracts were washed with brine dried (MgSO4) and evaporated to give the title compound 1.7 g. This was converted to the hydrochloride by dissolving in ether and adding ethereal HCl. An oily residue was formed from which the supernatent liquid was decanted. The residue was triturated twice with dry ether and the remaining solid recrystallised from isopropyl alcohol giving the hydrochloride of the title compound m.p. 189° C. Analysis Found: C, 63.08; H, 6.26; N, 13.34% C11H12N2HCl requires: C, 63.30; H, 6.28; N, 13.43%.
Quantity
3.6 g
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reactant
Reaction Step One
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7.56 g
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54 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide was treated with P2S5 to give 3-methyl-8-cyano-5,6,7,8-tetrahydroquinoline which was treated with H2S as described in Example 8 giving the title compound as colourless needles from benzene m.p. 151° (50% yield) (Found: C, 63.71; H, 6.85; N, 13.38% C11H14N2S requires: C, 64.04; H, 6.84; N, 13.58%).
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (3.6 g.) in pyridine (54 ml.) was treated with P2Sl5 (7.56 g.) and the mixture heated at reflux with stirring for 3 hours. The solvent was removed under reduced pressure and the residue cooled in ice-water then made basic with 10% NaOH. The basic solution was extracted with chloroform (3 times) and the combined extracts extracted with 2NHCl (twice). The combined acid extracts were basified with solid sodium carbonate and extracted into chloroform (3 times). The combined chloroform extracts were washed with brine dried (MgSO4) and evaporated to give the title compound 1.7 g. This was converted to the hydrochloride by dissolving in ether and adding ethereal HCl. An oily residue was formed from which the supernatent liquid was decanted. The residue was triturated twice with dry ether and the remaining solid recrystallised from isopropyl alcohol giving the hydrochloride of the title compound m.p. 189° C. Analysis Found: C, 63,08; H, 6.26; N, 13.34%; C11H12N2HCl requires: C, 63,30; H, 6.28; N, 13.43%
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 3-methyl-5,6,7,8-tetrahydroquinoline (29 g., 0.2 mol) in benzene (200 ml.) was cooled to 0° C and treated dropwise with a 15% w/w solution of n-butyl lithium in hexane (88 ml., 0.2 mol) under nitrogen. After 1 hour at 0° C the reaction mixture was added portionwise to a solution of trimethylsilylisothiocyanate (112 ml., 0.8 mol.) in benzene (200 ml.) at 0° C and under nitrogen. After 21/2 hours at room temperature the reaction mixture was treated with water (100 ml.) and with 2N HCl to pH 2.0. The aqueous layer was separated, washed with ethyl acetate (1 × 50 ml.) and the pH adjusted to 9.0 with sodium carbonate and extracted with chloroform (3 × 100 ml.) The combined chloroform extracts were dried (MgSO4) and the solvent removed in vacuo to give a red oil which was distilled first at 0.25 mmHg to give recovered 3-methyl-5,6,7,8-tetrahydroquinoline (17 g., 59%) b.p. 54-7° and then at 0.05 mmHg to give the title compound as a pale red oil (12 g. 35%) b.p. 115- 20° RT = 4.1/4 min. (3% SE30, 200° C) identical to authentic material.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Quantity
100 mL
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Reaction Step Four
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline

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